molecular formula C18H15ClN2O2S B2722388 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 900006-96-4

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2722388
CAS No.: 900006-96-4
M. Wt: 358.84
InChI Key: KBSDKSJVCCKYFA-UHFFFAOYSA-N
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Description

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a pyrazinone core, substituted with a chlorophenyl group and a methoxyphenyl group. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl moiety is introduced to the pyrazinone core.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the methoxyphenyl group is attached to the pyrazinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Chlorophenyl)methylsulfanyl]-1-phenylpyrazin-2-one: Similar structure but lacks the methoxy group.

    3-[(2-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)pyrazin-2-one: Similar structure but with the methoxy group in a different position.

Uniqueness

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-16-9-5-4-8-15(16)21-11-10-20-17(18(21)22)24-12-13-6-2-3-7-14(13)19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSDKSJVCCKYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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